molecular formula C18H18N4O5S B2660959 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 459175-32-7

2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2660959
CAS No.: 459175-32-7
M. Wt: 402.43
InChI Key: RPTBRDUEGFQSTE-UHFFFAOYSA-N
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Description

The compound 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one features a 4-phenylpiperazine scaffold linked via an ethanone moiety to a 2,4-dinitrophenylsulfanyl group. This structure combines electron-rich (piperazine) and electron-deficient (dinitrophenyl) components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-18(20-10-8-19(9-11-20)14-4-2-1-3-5-14)13-28-17-7-6-15(21(24)25)12-16(17)22(26)27/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBRDUEGFQSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the 2,4-dinitrophenylsulfanyl intermediate.

    Reaction Conditions: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethan-1-one under controlled conditions to form the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfanyl Group

The sulfanyl group in the target compound is substituted with a 2,4-dinitrophenyl moiety. Modifications to this group significantly alter electronic properties and bioactivity:

Compound Name Substituent on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2,4-Dinitrophenyl C₁₈H₁₇N₅O₅S 427.42 High electron-withdrawing effect; potential nitro-reduction sensitivity -
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one 5-(2-Methylphenyl)-1,3,4-oxadiazole C₂₁H₂₂N₄O₂S 394.49 Enhanced solubility due to oxadiazole; potential for π-π stacking
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 3,5-Dimethyl-4-nitropyrazole C₁₇H₂₁N₅O₃ 347.38 Nitro group increases reactivity; pyrazole may improve metabolic stability

Variations in the Piperazine/Aromatic Core

The 4-phenylpiperazine moiety is a common feature in bioactive compounds. Substitutions on the phenyl ring or piperazine nitrogen modulate receptor affinity and selectivity:

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Pharmacological Notes Reference
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-Chlorobenzenesulfonyl on piperazine C₁₄H₁₆ClN₅O₃S₂ 417.90 Sulfonyl group enhances stability; triazole may confer kinase inhibition
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl on piperidine C₁₄H₁₅F₂NO₂ 267.27 Fluorine improves bioavailability; known as a risperidone impurity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone 4-Fluorophenyl on piperazine C₁₉H₁₈FN₅O 359.38 Fluorine enhances CNS penetration; benzotriazole for photostability

Pharmacological Activity Comparisons

  • Anti-Anxiety Agents: Phenothiazine derivatives like 2-(4-(1-((3-nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one exhibit anti-anxiety activity via GABA modulation, surpassing diazepam in potency .

Physicochemical Properties

  • Solubility : Oxadiazole derivatives (e.g., ) exhibit improved aqueous solubility compared to nitro-substituted analogs.
  • Stability : Nitro groups (as in the target compound) may confer sensitivity to reductive environments, limiting in vivo applications .

Biological Activity

The compound 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one , also known as DNP-Piperazine , is a synthetic organic molecule with potential pharmacological applications. Its molecular formula is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S, and it has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders.

Chemical Structure

The structural formula of DNP-Piperazine can be represented as follows:

DNP Piperazine C18H18N4O5S\text{DNP Piperazine }C_{18}H_{18}N_{4}O_{5}S

Biological Activity Overview

DNP-Piperazine exhibits a range of biological activities, particularly as an inhibitor of neurotransmitter transporters. The following sections detail its mechanisms, effects, and relevant research findings.

  • Neurotransmitter Transport Inhibition : DNP-Piperazine has been identified as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of glycine levels in the central nervous system. This inhibition can lead to increased synaptic glycine concentrations, potentially enhancing inhibitory neurotransmission .
  • Antidepressant-like Effects : Studies suggest that compounds similar to DNP-Piperazine may exhibit antidepressant-like properties by modulating serotonin and norepinephrine levels through their action on various receptors, including 5-HT (serotonin) receptors and adrenergic receptors .
  • Antitumor Activity : Preliminary studies indicate that derivatives of DNP-Piperazine may possess cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Glycine Transport InhibitionInhibits GlyT1, increasing glycine levels
Antidepressant-like EffectsModulates serotonin and norepinephrine levels
Antitumor ActivityCytotoxic effects on cancer cell lines

Case Study: Neurotransmitter Modulation

A study conducted by researchers at Waseda University explored the effects of DNP-Piperazine on glycine transporter inhibition. The results demonstrated a significant increase in extracellular glycine levels, correlating with enhanced inhibitory neurotransmission in animal models. This suggests potential therapeutic applications for treating disorders characterized by dysregulated inhibitory signaling, such as schizophrenia and anxiety disorders .

Case Study: Antidepressant Properties

Another investigation assessed the antidepressant-like effects of DNP-Piperazine in rodent models. The compound was administered over a two-week period, resulting in notable improvements in depressive behaviors when compared to control groups. These findings align with the hypothesis that modulation of neurotransmitter systems can alleviate symptoms of depression .

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